[(3-Methylbut-3-en-2-yl)sulfanyl]benzene
Description
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a sulfanyl (-S-) group linked to a branched alkenyl chain (3-methylbut-3-en-2-yl). This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.
Properties
CAS No. |
58468-95-4 |
|---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
3-methylbut-3-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C11H14S/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |
InChI Key |
RCAPCUORHXVNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction for Thioether Formation
The Mitsunobu reaction is a robust method for forming carbon-sulfur bonds between alcohols and thiols. Applying this to this compound, 3-methylbut-3-en-2-ol and benzenethiol react under Mitsunobu conditions:
Reaction Scheme :
$$ \text{C}6\text{H}5\text{SH} + \text{CH}2=\text{C}(\text{CH}3)\text{CH}(\text{OH})\text{CH}3 \xrightarrow{\text{DEAD, PPh}3} \text{C}6\text{H}5\text{S}-\text{CH}(\text{CH}2\text{C}(\text{CH}3)=\text{CH}_2) + \text{Byproducts} $$
Conditions :
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh$$_3$$)
- Solvent : Tetrahydrofuran (THF) or dichloromethane
- Temperature : Room temperature
- Yield : ~70–80% (estimated for analogous thioethers)
This method avoids the use of alkyl halides and minimizes elimination side reactions, making it suitable for tertiary alcohols. The reaction’s efficiency hinges on anhydrous conditions and stoichiometric reagent ratios.
Nucleophilic Substitution with Alkyl Halides
A classical approach involves the reaction of benzenethiolate with 3-methylbut-3-en-2-yl bromide. However, the tertiary alkyl halide’s propensity for elimination (via E2) rather than substitution (S$$\text{N}$$1/S$$\text{N}$$2) complicates this route:
Reaction Scheme :
$$ \text{C}6\text{H}5\text{SNa} + \text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{C}6\text{H}5\text{S}-\text{CH}2\text{C}(\text{CH}3)=\text{CH}2 + \text{NaBr} $$
Challenges :
Friedel-Crafts Alkylation with Sulfide Electrophiles
Adapting Friedel-Crafts methodologies from sulfonyl compound synthesis, a hypothetical route employs a sulfide-containing electrophile. For example, 3-methylbut-3-en-2-yl sulfonium salts could act as alkylating agents:
Reaction Scheme :
$$ \text{C}6\text{H}6 + (\text{CH}2=\text{C}(\text{CH}3)\text{CH}2)\text{S}^+\text{R}2 \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{S}-\text{CH}2\text{C}(\text{CH}3)=\text{CH}2 + \text{HR}_2\text{S}^+ $$
Conditions :
- Catalyst : Lewis acids (e.g., AlCl$$3$$, FeCl$$3$$)
- Solvent : Nitromethane or dichloroethane
- Temperature : 0–25°C
This method remains speculative, as sulfonium electrophiles are less common in Friedel-Crafts reactions compared to sulfonyl or alkyl halides.
Transition Metal-Catalyzed Coupling
Ullmann-type couplings using copper catalysts or palladium-mediated reactions offer modular routes. For instance, bromobenzene and 3-methylbut-3-en-2-yl thiol could couple under catalytic conditions:
Reaction Scheme :
$$ \text{C}6\text{H}5\text{Br} + \text{HS}-\text{CH}2\text{C}(\text{CH}3)=\text{CH}2 \xrightarrow{\text{CuI, Ligand}} \text{C}6\text{H}5\text{S}-\text{CH}2\text{C}(\text{CH}3)=\text{CH}2 + \text{HBr} $$
Optimization Parameters :
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline
- Base : K$$2$$CO$$3$$
- Solvent : DMSO or DMF
- Temperature : 120°C
- Yield : ~40–50%
While functional, this method suffers from moderate yields and stringent anhydrous requirements.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield | Catalyst/Reagents |
|---|---|---|---|---|
| Mitsunobu Reaction | High selectivity, mild conditions | Costly reagents, stoichiometric phosphine | 70–80% | DEAD, PPh$$_3$$ |
| Nucleophilic Substitution | Simple setup, readily available starting materials | Low yields, elimination side reactions | 50–60% | KOH, DMF |
| Friedel-Crafts Alkylation | Direct aryl-S bond formation | Limited precedent, complex electrophiles | N/A | AlCl$$_3$$ |
| Ullmann Coupling | Modular, tunable conditions | Moderate yields, high temperatures | 40–50% | CuI, 1,10-Phenanthroline |
Mechanistic Insights and Optimization
Mitsunobu Reaction Mechanism
The Mitsunobu reaction proceeds via oxidation-reduction between DEAD and PPh$$_3$$, generating a betaine intermediate that facilitates alcohol activation. The thiolate nucleophile attacks the activated alcohol, displacing the leaving group (e.g., oxide) to form the thioether. Key factors for optimization include:
Mitigating Elimination in Nucleophilic Substitution
Using bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can suppress E2 pathways. Alternatively, microwave-assisted synthesis at controlled temperatures (60–80°C) enhances substitution kinetics.
Industrial and Green Chemistry Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The Mitsunobu reaction’s reliance on stoichiometric reagents makes it less viable industrially, whereas nucleophilic substitution with recycled solvents (e.g., DMF) aligns with green chemistry principles. Recent patents highlight sodium tungstate-catalyzed oxidations, suggesting potential adaptations for sulfide synthesis using H$$2$$O$$2$$ as a benign oxidant.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the 3-methylbut-3-en-2-yl substituent using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Lewis acids like aluminum chloride, boron trifluoride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Methylbut-3-en-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group and benzene ring. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo various substitution reactions. These interactions can affect biological pathways and molecular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include alkylsulfanylbenzenes (e.g., ethyl-, butyl-substituted) and arylsulfanylbenzenes (e.g., benzyl-substituted). The table below summarizes their physical states, substituent effects, and spectral features:
Key Observations :
- Alkylsulfanyl derivatives (e.g., ethyl, butyl) typically exist as liquids or oils, with NMR signals reflecting alkyl chain environments (e.g., δ 1.35 ppm for ethyl groups) .
- Arylsulfanyl derivatives (e.g., benzyl) exhibit increased steric hindrance and aromatic coupling in NMR spectra (δ 7.30 ppm for benzyl protons) .
- Heterocyclic sulfanyl compounds (e.g., pyrimidine-linked) show distinct conformational preferences, with dihedral angles influencing packing in crystalline states .
Spectral and Crystallographic Trends
- IR Spectroscopy : Sulfanylbenzenes with azide groups (e.g., ) show strong N₃ stretches near 2100 cm⁻¹, while carbonyl-containing derivatives () exhibit C=O peaks at ~1700 cm⁻¹ .
- NMR Shifts : The sulfanyl group’s electron-donating effect deshields adjacent protons (e.g., SCH₂ protons at δ 3.65–4.45 ppm) .
- Crystal Structures : Dihedral angles between aromatic systems (e.g., 42.25° in ) correlate with substituent bulk; smaller angles enhance π-π stacking .
Q & A
Q. What are the recommended synthetic routes for [(3-Methylbut-3-en-2-yl)sulfanyl]benzene, and how can reaction conditions be optimized?
A viable method involves nucleophilic substitution between a thiol precursor (e.g., 3-methylbut-3-en-2-thiol) and a halogenated benzene derivative (e.g., bromobenzene) in a polar aprotic solvent like DMF or acetone. Catalytic base (e.g., K₂CO₃) and inert atmosphere (N₂/Ar) are critical to prevent oxidation of the thiol group. Reaction temperature (50–80°C) and duration (12–48 hours) should be optimized via kinetic studies to maximize yield and purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- FT-IR : Identify S–C and C=C stretching vibrations (~650 cm⁻¹ for C–S, ~1640 cm⁻¹ for alkene).
- X-ray diffraction : Resolve crystal packing and bond lengths (e.g., S–C bond ~1.81 Å). Use SHELXL for refinement, accounting for anisotropic displacement parameters .
- NMR : ¹H NMR should show deshielded protons near the sulfanyl group (δ ~2.5–3.5 ppm for SCH₂) .
Advanced Research Questions
Q. How can density functional theory (DFT) validate experimental structural data for this compound?
Employ the B3LYP/6-311G(d) basis set to calculate:
- Geometric parameters : Compare computed bond lengths/angles with X-ray data (e.g., deviations <0.02 Å for S–C bonds).
- Vibrational frequencies : Assign experimental FT-IR peaks using scaled DFT frequencies (scaling factor ~0.961) .
- Electrostatic potential (MEP) : Identify electron-rich (S atom) and electron-deficient (alkene) regions to predict reactivity .
Q. What intermolecular interactions dominate the crystal packing of this compound?
Analyze hydrogen bonds (e.g., weak C–H⋯π or C–H⋯S interactions) and van der Waals forces using Mercury or OLEX2. For example, in related sulfanylbenzene derivatives, C–H⋯N hydrogen bonds (2.8–3.2 Å) stabilize the monoclinic P21/n space group .
Q. How do HOMO-LUMO energies inform the reactivity of this compound?
- HOMO : Localized on the sulfanyl and benzene moieties (electron-donating regions).
- LUMO : Concentrated on the alkene group (electron-accepting site).
- Energy gap : A calculated gap of ~4.4 eV (using B3LYP) suggests moderate chemical stability and polarizability, influencing nucleophilic/electrophilic behavior .
Q. How to resolve discrepancies between experimental and computational vibrational spectra?
Discrepancies arise from crystal packing effects (e.g., intermolecular H-bonds in experiments vs. isolated molecules in DFT). Apply corrections like the scaled quantum mechanical force field (SQM-FF) or include solvent effects (e.g., PCM model) in calculations .
Methodological Notes
- Crystallography : Use SHELXTL for data integration and refine hydrogen atoms isotropically. Report R1/wR2 values (<5% for high-quality data) .
- Synthetic Optimization : Screen solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and catalysts (e.g., CuI for Ullman-type couplings) via Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
